ETHYL 2,2-DIMETHOXYETHYLCARBAMATE

CAS No.: 71545-60-3

Cat. No.: VC2358642

Molecular Formula: C7H15NO4

Molecular Weight: 177.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71545-60-3 |

|---|---|

| Molecular Formula | C7H15NO4 |

| Molecular Weight | 177.2 g/mol |

| IUPAC Name | ethyl N-(2,2-dimethoxyethyl)carbamate |

| Standard InChI | InChI=1S/C7H15NO4/c1-4-12-7(9)8-5-6(10-2)11-3/h6H,4-5H2,1-3H3,(H,8,9) |

| Standard InChI Key | LBLQPBVEGKLIEU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)NCC(OC)OC |

| Canonical SMILES | CCOC(=O)NCC(OC)OC |

Introduction

Chemical Identity and Structure

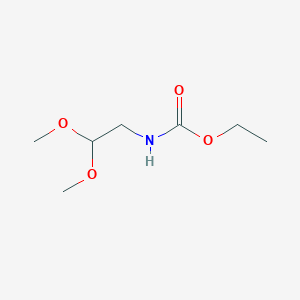

Ethyl 2,2-dimethoxyethylcarbamate possesses a distinctive molecular structure characterized by a carbamate functional group linked to a 2,2-dimethoxyethyl moiety. The compound's formal IUPAC name is ethyl N-(2,2-dimethoxyethyl)carbamate, and it is identified by the CAS registry number 71545-60-3 . The molecular formula is C₇H₁₅NO₄, with a corresponding molecular weight of 177.2 g/mol . The structure comprises an ethyl carbamate group (-NHCO₂CH₂CH₃) attached to a 2,2-dimethoxyethyl group (-CH₂CH(OCH₃)₂), creating a compound with multiple functional groups that contribute to its chemical reactivity and potential applications.

Molecular Identifiers

The chemical identity of ethyl 2,2-dimethoxyethylcarbamate can be precisely defined through various molecular identifiers, as presented in Table 1.

Table 1: Molecular Identifiers of Ethyl 2,2-Dimethoxyethylcarbamate

| Identifier | Value |

|---|---|

| CAS Number | 71545-60-3 |

| Molecular Formula | C₇H₁₅NO₄ |

| Molecular Weight | 177.2 g/mol |

| IUPAC Name | ethyl N-(2,2-dimethoxyethyl)carbamate |

| SMILES | CCOC(=O)NCC(OC)OC |

| InChI | InChI=1S/C7H15NO4/c1-4-12-7(9)8-5-6(10-2)11-3/h6H,4-5H2,1-3H3,(H,8,9) |

| InChIKey | LBLQPBVEGKLIEU-UHFFFAOYSA-N |

The compound's structure contains four oxygen atoms distributed across the carbamate and dimethoxy functionalities, one nitrogen atom in the carbamate group, and seven carbon atoms arranged in a specific configuration that determines its chemical behavior and reactivity patterns .

Physical and Chemical Properties

The physical and chemical properties of ethyl 2,2-dimethoxyethylcarbamate significantly influence its behavior in various conditions, applications, and synthesis processes. These properties provide essential information for researchers working with this compound.

Chemical Reactivity

The chemical reactivity of ethyl 2,2-dimethoxyethylcarbamate is primarily determined by its functional groups. The carbamate group can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbon dioxide, along with ethanol. The acetal functionality in the 2,2-dimethoxyethyl moiety is susceptible to hydrolysis in acidic conditions, potentially generating an aldehyde group.

The compound can participate in various chemical reactions including:

-

Hydrolysis reactions of the carbamate group

-

Acetal hydrolysis of the dimethoxy functionality

-

Nucleophilic substitution reactions

-

Oxidation and reduction processes

These reaction pathways make ethyl 2,2-dimethoxyethylcarbamate a versatile building block in organic synthesis applications.

Synthesis Methods

General Carbamate Synthesis Approaches

Carbamates can be synthesized through several established methods, which may be adapted for the specific preparation of ethyl 2,2-dimethoxyethylcarbamate:

-

Reaction of alcohols with isocyanates: The reaction of ethanol with 2,2-dimethoxyethyl isocyanate can generate ethyl 2,2-dimethoxyethylcarbamate under appropriate conditions .

-

Carbonylation reactions: The use of carbon monoxide, ethanol, and 2,2-dimethoxyethylamine with suitable catalysts may produce the desired carbamate .

-

Using carbonate reagents: Di(2-pyridyl) carbonate (DPC) can serve as an efficient alkoxycarbonylation reagent for amines, potentially applicable for the synthesis of ethyl 2,2-dimethoxyethylcarbamate by reaction with 2,2-dimethoxyethylamine .

-

PdCl₂-catalyzed assembly: A practical method involving PdCl₂-catalyzed assembly of organic azides, carbon monoxide, and alcohols, which may be adapted for synthesizing ethyl 2,2-dimethoxyethylcarbamate .

Applications and Research Significance

Ethyl 2,2-dimethoxyethylcarbamate has diverse applications in scientific research and potential industrial uses, primarily due to its unique structural features and chemical reactivity.

Research Applications

The compound finds significant applications in various scientific research domains:

-

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, where the carbamate and acetal functionalities can be selectively manipulated.

-

Medicinal Chemistry: The compound has potential applications in pharmaceutical research, possibly as a building block for drug candidates or as a protecting group in multistep syntheses.

-

Chemical Biology: It may be utilized in the modification of biomolecules for studying biological processes, leveraging the reactivity of its functional groups.

-

Material Science: The compound can potentially contribute to the development of functionalized materials and polymers with specific properties.

Comparison with Similar Compounds

Ethyl 2,2-dimethoxyethylcarbamate belongs to a family of related compounds that share structural similarities but differ in specific functional groups. Comparing these compounds provides insights into structure-activity relationships and potential applications.

Structural Analogs

Several compounds share structural similarities with ethyl 2,2-dimethoxyethylcarbamate, differing in specific functional groups or substitution patterns. Table 3 presents a comparison of ethyl 2,2-dimethoxyethylcarbamate with its structural analogs.

Table 3: Comparison of Ethyl 2,2-Dimethoxyethylcarbamate with Structural Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Notable Differences |

|---|---|---|---|---|

| Ethyl 2,2-dimethoxyethylcarbamate | 71545-60-3 | C₇H₁₅NO₄ | 177.2 | Reference compound |

| Methyl (2,2-dimethoxyethyl)carbamate | 71556-07-5 | C₆H₁₃NO₄ | 163.17 | Methyl instead of ethyl group on carbamate |

| Benzyl (2,2-dimethoxyethyl)carbamate | 1355573-66-8 | C₁₃H₁₉NO₄ | 253.29 | Benzyl instead of ethyl group on carbamate |

| 2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate | Not specified | C₁₀H₂₃NO₄Si | 249.38 | Trimethylsilylethyl instead of ethyl group |

| Ethyl allyl(2,2-dimethoxyethyl)carbamate | 128740-02-3 | C₁₀H₁₉NO₄ | 217.26 | Additional allyl group on nitrogen |

These structural variations influence the compounds' properties, including solubility, reactivity, and potential applications . For instance, the addition of an allyl group on the nitrogen atom in ethyl allyl(2,2-dimethoxyethyl)carbamate affects the reactivity of the carbamate functionality, potentially altering its behavior in chemical reactions and biological systems .

Comparative Properties and Applications

The structural differences among these analogs result in variations in their physical properties and potential applications:

-

Reactivity Differences: The presence of different substituents affects the reactivity of the carbamate group and the acetal functionality, influencing their behavior in chemical reactions.

-

Biological Activity: Different substituents may confer specific biological activities or enhance interactions with particular biological targets, affecting their potential pharmaceutical applications .

-

Synthetic Utility: Variations in structure may make certain analogs more suitable as synthetic intermediates for specific applications, depending on the desired reactivity patterns and functional group manipulations.

-

Physical Properties: The structural differences influence physical properties such as solubility, melting point, and boiling point, which affect handling and processing considerations.

Research Findings and Future Perspectives

The current state of research on ethyl 2,2-dimethoxyethylcarbamate reveals both existing knowledge and opportunities for further investigation.

Future Research Directions

Several promising research directions for ethyl 2,2-dimethoxyethylcarbamate warrant further investigation:

-

Detailed Synthesis Optimization: Development and optimization of specific synthesis routes for ethyl 2,2-dimethoxyethylcarbamate, focusing on green chemistry principles, yield improvement, and scalability .

-

Biological Activity Screening: Comprehensive evaluation of potential biological activities, including enzyme inhibition, receptor interactions, and antimicrobial properties, which could uncover new applications in pharmaceutical research .

-

Structure-Activity Relationship Studies: Systematic investigation of how structural modifications affect the compound's properties and activities, potentially leading to the design of derivatives with enhanced properties for specific applications .

-

Applications in Material Science: Exploration of the compound's potential in the development of functional materials, including polymers, coatings, and specialized chemical products.

-

Reaction Mechanism Studies: Detailed investigation of the compound's reaction mechanisms in various chemical transformations, providing fundamental insights that could guide its application in organic synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume